molecular formula C12H17ClN4O B1455230 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride CAS No. 1158219-97-6

1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride

Cat. No. B1455230
M. Wt: 268.74 g/mol
InChI Key: GRHPYPCZNZMNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride” is a chemical compound with the empirical formula C13H15N3O3 . It is a solid substance . The compound is part of a class of molecules known as oxazoles, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered oxazole ring attached to a piperidine ring . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The piperidine ring is substituted at the 4-position with an amine group .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 261.28 . The compound’s InChI key is FFGPJMMYAXMNPY-UHFFFAOYSA-N .

Scientific Research Applications

  • 5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl Compounds

    • Application Summary : These compounds are often used in the synthesis of various organic molecules . They can serve as building blocks in the creation of larger, more complex structures.
    • Methods of Application : The specific methods of application can vary widely depending on the desired end product. They are typically used in reactions with other organic compounds to form new bonds and create new molecules .
    • Results or Outcomes : The outcomes of these reactions can also vary greatly, but the goal is typically to create a new compound with desired properties .
  • 1,3-Oxazolo[4,5-b]pyridin-2-yl Compounds

    • Application Summary : Compounds with this structure have been studied for their potential medicinal properties .
    • Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activity .
    • Results or Outcomes : The specific outcomes can vary, but the goal is to discover new compounds with therapeutic potential .

Safety And Hazards

The compound is considered hazardous. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information suggests that it should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

1-(5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O.ClH/c1-8-2-3-10-11(14-8)15-12(17-10)16-6-4-9(13)5-7-16;/h2-3,9H,4-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHPYPCZNZMNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
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1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
Reactant of Route 3
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
Reactant of Route 4
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
Reactant of Route 5
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1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
Reactant of Route 6
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride

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